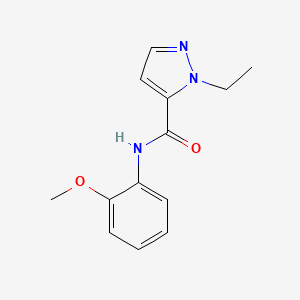![molecular formula C16H13FN4OS B5772916 N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5772916.png)
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea, commonly known as FTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTU belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of FTU is not fully understood. However, studies have shown that FTU interacts with various cellular targets, including DNA, enzymes, and proteins. FTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
FTU has been shown to have diverse biochemical and physiological effects. Studies have shown that FTU induces cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent. FTU has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using FTU in lab experiments is its fluorescent properties, which make it a useful tool for the detection of metal ions. FTU is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using FTU is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on FTU. One potential area of research is the development of FTU analogs with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the use of FTU in the development of novel diagnostic and therapeutic tools for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of FTU and its potential cellular targets.
Synthesemethoden
The synthesis of FTU involves the reaction of 4-fluoroaniline with thiosemicarbazide in the presence of acetic acid and hydrochloric acid to form 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. The resulting compound is then reacted with 4-methylphenyl isocyanate to yield FTU.
Wissenschaftliche Forschungsanwendungen
FTU has been studied extensively for its potential applications in various scientific fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. FTU has been shown to selectively bind with copper ions, making it a promising tool for the detection of copper in biological samples.
Another area of research is the use of FTU as a potential anticancer agent. Studies have shown that FTU inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. FTU has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Eigenschaften
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-10-2-8-13(9-3-10)18-15(22)19-16-21-20-14(23-16)11-4-6-12(17)7-5-11/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPDIZKTDFIVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N''-{4-[(2-chlorobenzyl)oxy]benzylidene}carbonohydrazonic diamide](/img/structure/B5772837.png)
![N-[3-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B5772844.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)
![7-methyl-9,10,11,12-tetrahydro-5H-benzo[c][1]benzofuro[3,2-g]chromen-5-one](/img/structure/B5772865.png)
![N-1,3-benzothiazol-2-yl-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5772870.png)



![4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5772908.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5772920.png)

![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5772937.png)